2-Methoxy-isoxazolidine-3,3-dicarboxylic acid bis-methylamide
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Overview
Description
2-Methoxy-isoxazolidine-3,3-dicarboxylic acid bis-methylamide is a chemical compound that contains a total of 30 bonds, including 15 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, 1 five-membered ring, and 2 secondary amides (aliphatic) .
Synthesis Analysis
The synthesis of this compound involves reactions catalyzed by Lewis acids . The acid-catalyzed 1,2-rearrangement of 2-methoxy-isoxazolidine-2,3-dicarboxylic acid ester with migration of the ester group to the N atom is a key step in the synthesis .Molecular Structure Analysis
The molecular structure of this compound includes a five-membered ring and two secondary amides . It also contains 2 double bonds and 3 rotatable bonds .Chemical Reactions Analysis
The chemical reactions of this compound are influenced by the presence of an external nucleophile or a reducing agent . The reaction is suppressed in the presence of these substances .Scientific Research Applications
Synthesis Methodologies
Isoxazolidines are noted for their utility in organic synthesis, drug discovery, and chemical biology. A study describes a stereoselective synthesis method for methyleneoxy-substituted isoxazolidines using copper-catalyzed aminooxygenation/cyclization. This method offers excellent yields and diastereoselectivities, demonstrating the potential of isoxazolidines in synthetic chemistry (Karyakarte, Smith, & Chemler, 2012).
Biological Activities
The synthesis and evaluation of various compounds for their antimicrobial and antifungal activities highlight the potential of isoxazolidine derivatives in medicinal chemistry. One study synthesized novel compounds and screened them for antimicrobial activity, providing a foundation for future research into the development of new therapeutic agents (Badne, Swamy, Bhosale, & Kuberkar, 2011).
Material Science Applications
Research into polyamides containing quinoxaline moiety, which involves the synthesis of new polyamides by polycondensation, showcases the application of these compounds in material science. These polyamides exhibit excellent thermal stability and are characterized by high inherent viscosity, demonstrating their potential in the development of high-performance materials (Patil, Sayyed, Mahanwar, Wadgaonkar, & Maldar, 2011).
Mechanism of Action
Target of Action
It’s known that the compound undergoes reactions catalyzed by lewis acids .
Mode of Action
The compound exhibits a synchronous mechanism of the acid-catalyzed 1,2-rearrangement with migration of the ester group to the N atom . The reaction is suppressed in the presence of an external nucleophile or a reducing agent .
Properties
IUPAC Name |
2-methoxy-3-N,3-N'-dimethyl-1,2-oxazolidine-3,3-dicarboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O4/c1-9-6(12)8(7(13)10-2)4-5-15-11(8)14-3/h4-5H2,1-3H3,(H,9,12)(H,10,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJSTVCRLGBGGGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1(CCON1OC)C(=O)NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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